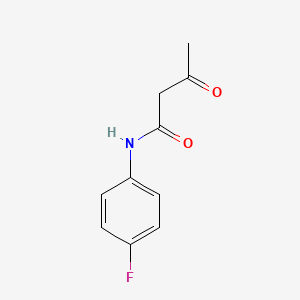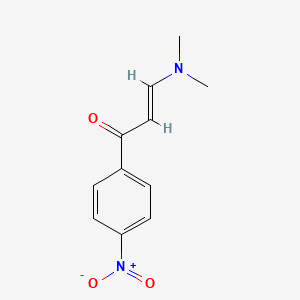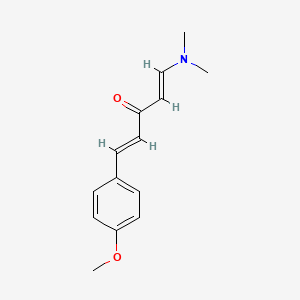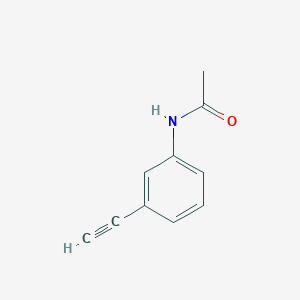
2-Methylquinoline-3-carboxylic acid
Descripción general
Descripción
2-Methylquinoline-3-carboxylic acid is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known classical synthesis protocols . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 2-Methylquinoline-3-carboxylic acid is C11H9NO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
2-Methylquinoline and its derivatives have shown substantial biological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylquinoline-3-carboxylic acid include a molecular weight of 187.19 . It has a density of 1.3±0.1 g/cm3, a boiling point of 342.0±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: In medicinal chemistry, 2-Methylquinoline-3-carboxylic acid is utilized as a scaffold for drug discovery due to its bioactivity. Methods of Application:
- Synthesis: Modified Doebner–von Miller reaction protocol in the presence of a strong acid .
- Functionalization: Various protocols for attaching pharmacologically active groups to the quinoline scaffold . Results: The synthesis and functionalization of 2-Methylquinoline have led to the development of compounds with potential biological and pharmaceutical activities .
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: This compound serves as a key intermediate in the synthesis of various organic molecules. Methods of Application:
- Synthesis Protocols: Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are employed . Results: Efficient construction of the quinoline scaffold, enabling further chemical transformations .
Antibacterial Agents
Scientific Field
Pharmacology Application Summary: Derivatives of 2-Methylquinoline-3-carboxylic acid are investigated for their antibacterial properties. Methods of Application:
- Screening: In vitro assays to test antibacterial efficacy . Results: Some derivatives have shown promising results as antibacterial agents, potentially leading to new treatments .
Antioxidant Research
Scientific Field
Biochemistry Application Summary: The antioxidant properties of 2-Methylquinoline-3-carboxylic acid derivatives are explored for therapeutic applications. Methods of Application:
- Assays: Various biochemical assays to measure antioxidant activity . Results: Identification of derivatives with significant antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .
Antimalarial Research
Scientific Field
Tropical Medicine Application Summary: Quinoline derivatives, including those of 2-Methylquinoline-3-carboxylic acid, are central to antimalarial drug development. Methods of Application:
- Drug Design: Rational design based on the structure-activity relationship of quinoline derivatives . Results: Development of potent antimalarial agents that are effective against resistant strains of malaria .
Anticancer Research
Scientific Field
Oncology Application Summary: Research into the anticancer potential of 2-Methylquinoline-3-carboxylic acid derivatives. Methods of Application:
- Cellular Assays: Testing the cytotoxic effects on cancer cell lines . Results: Some derivatives exhibit cytotoxicity against certain cancer cell lines, indicating potential as anticancer agents .
Antimycobacterial Agents
Scientific Field
Microbiology Application Summary: Quinolinecarboxylic acids are explored for their potential as antimycobacterial agents. Methods of Application:
- Screening: Testing against mycobacterial strains using standard microbiological assays . Results: Some compounds have shown activity against mycobacterial infections, suggesting potential use in treating diseases like tuberculosis .
Antiviral Research
Scientific Field
Virology Application Summary: The antiviral properties of quinolinecarboxylic acid derivatives are under investigation. Methods of Application:
- In Vitro Studies: Evaluation of antiviral efficacy against various viral pathogens . Results: Identification of derivatives with antiviral activities, which could lead to new therapies for viral infections .
Cyclooxygenase-2 Inhibitors
Scientific Field
Pharmacology Application Summary: Derivatives of quinolinecarboxylic acids are studied for their COX-2 inhibitory effects. Methods of Application:
- Biochemical Assays: Measurement of COX-2 enzyme inhibition . Results: Some derivatives have been found to inhibit COX-2, an enzyme linked to inflammation and pain .
IGF/IGFBP-3 Complex Inhibition
Scientific Field
Endocrinology Application Summary: Compounds are being evaluated for their ability to inhibit the IGF/IGFBP-3 complex. Methods of Application:
- Molecular Docking: Computational methods to predict the binding affinity of compounds to the IGF/IGFBP-3 complex . Results: Potential inhibitors have been identified, which may influence growth factor-related pathways .
Anti-inflammatory Agents
Scientific Field
Immunology Application Summary: The anti-inflammatory potential of quinolinecarboxylic acid derivatives is assessed. Methods of Application:
- Cell-Based Assays: Testing the effect on inflammatory markers in cell cultures . Results: Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Anti-hypertensive Agents
Scientific Field
Cardiovascular Pharmacology Application Summary: Research into the use of quinoline derivatives as anti-hypertensive agents. Methods of Application:
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives, including 2-Methylquinoline-3-carboxylic acid, have become essential compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, future research may focus on further exploring the potential applications of these compounds in different areas of science and technology.
Propiedades
IUPAC Name |
2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYKQNAKEPRCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363244 | |
| Record name | 2-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-3-carboxylic acid | |
CAS RN |
635-79-0 | |
| Record name | 2-Methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3-QUINOLINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)





![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)




